Cas no 61199-72-2 (1H-2,3-Benzothiazine, 3,4-dihydro-3-methyl-, 2,2-dioxide)
61199-72-2 structure
Product Name:1H-2,3-Benzothiazine, 3,4-dihydro-3-methyl-, 2,2-dioxide
CAS-nummer:61199-72-2
MF:C9H11NO2S
MW:197.2541410923
CID:488733
PubChem ID:583236
Update Time:2025-04-19
1H-2,3-Benzothiazine, 3,4-dihydro-3-methyl-, 2,2-dioxide Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-2,3-Benzothiazine, 3,4-dihydro-3-methyl-, 2,2-dioxide
- 3-methyl-1,4-dihydro-2λ<sup>6</sup>,3-benzothiazine 2,2-dioxide
- QBSMMQVJZNKLQK-UHFFFAOYSA-N
- DTXSID60342594
- SCHEMBL10258273
- 61199-72-2
- 3-Methyl-3,4(1H)-dihydro-2,3-benzothiazine 2,2-dioxide
- 3-Methyl-3,4-dihydro-1H-2,3-benzothiazine 2,2-dioxide #
-
- Inchi: 1S/C9H11NO2S/c1-10-6-8-4-2-3-5-9(8)7-13(10,11)12/h2-5H,6-7H2,1H3
- InChI-sleutel: QBSMMQVJZNKLQK-UHFFFAOYSA-N
- LACHT: S1(CC2C=CC=CC=2CN1C)(=O)=O
Berekende eigenschappen
- Exacte massa: 197.05113
- Monoisotopische massa: 197.05104977g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 281
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 45.8Ų
Experimentele eigenschappen
- PSA: 37.38
1H-2,3-Benzothiazine, 3,4-dihydro-3-methyl-, 2,2-dioxide Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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